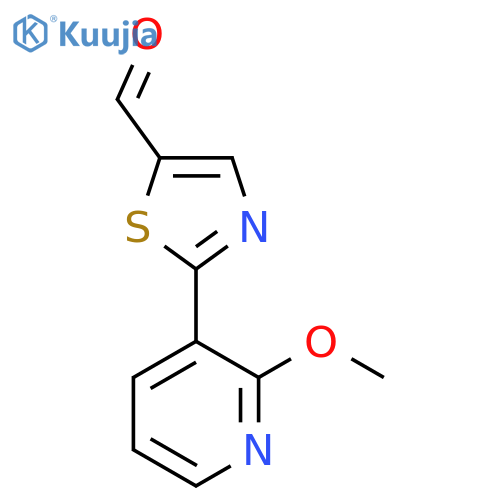

Cas no 1858140-36-9 (2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde)

1858140-36-9 structure

商品名:2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde

CAS番号:1858140-36-9

MF:C10H8N2O2S

メガワット:220.247720718384

CID:4629667

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(2-methoxypyridin-3-yl)thiazole-5-carbaldehyde

- AM10527

- 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde

-

- インチ: 1S/C10H8N2O2S/c1-14-9-8(3-2-4-11-9)10-12-5-7(6-13)15-10/h2-6H,1H3

- InChIKey: UTAIRISZWSRUKB-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CN=C1C1=CC=CN=C1OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 80.3

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM301350-500mg |

2-(2-methoxypyridin-3-yl)thiazole-5-carbaldehyde |

1858140-36-9 | 95%+ | 500mg |

$743 | 2022-12-28 | |

| Chemenu | CM301350-500mg |

2-(2-methoxypyridin-3-yl)thiazole-5-carbaldehyde |

1858140-36-9 | 95% | 500mg |

$743 | 2021-08-18 |

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1858140-36-9 (2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2279938-29-1(Alkyne-SS-COOH)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬